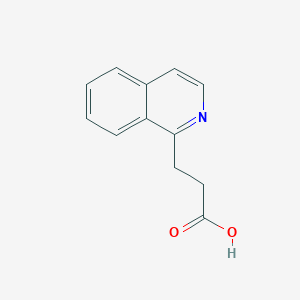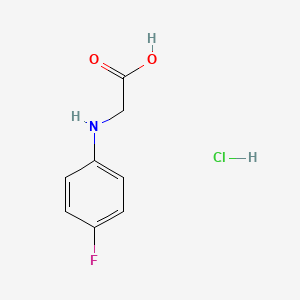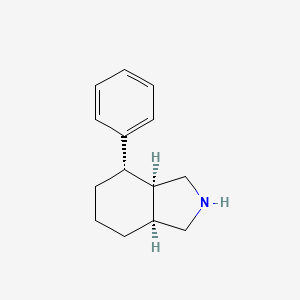
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Its structure consists of a phenyl group attached to an octahydro-1H-isoindole core, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound under high pressure and temperature in the presence of a chiral catalyst. Another approach is the cyclization of a suitable precursor using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalyst and reaction conditions is crucial to achieve high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3 (2H)-dione: This compound has a similar bicyclic structure but with different functional groups.
(3aR,4S,7aS)-4-Hydroxy-3a,7a-dimethyloctahydro-1H-inden-1-one: Another structurally related compound with hydroxyl and methyl groups
Uniqueness
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
(3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C14H19N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14+/m1/s1 |
Clé InChI |
PHNASEKSSDMHRH-MCIONIFRSA-N |
SMILES isomérique |
C1C[C@@H]2CNC[C@@H]2[C@H](C1)C3=CC=CC=C3 |
SMILES canonique |
C1CC2CNCC2C(C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


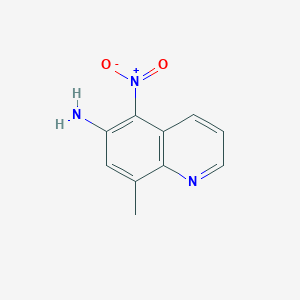
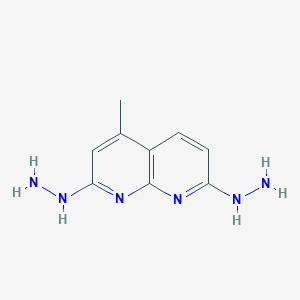
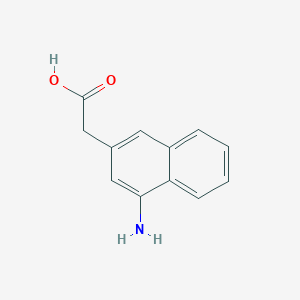
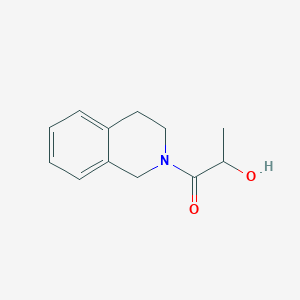
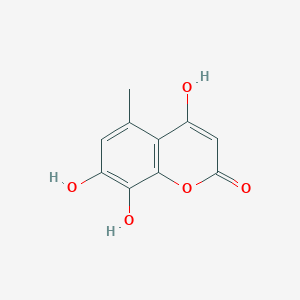
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)
![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
